Target Engagement Selectivity: Differential BRD4 vs. BRD3 Inhibition by the (2S,4R) Scaffold
Binding affinity profiling reveals that the (2S,4R)-configured scaffold exhibits a distinct selectivity profile within the bromodomain family. For the target compound, an IC50 of 398 nM was observed against BRD4, while a structurally constrained comparator bearing the same (2S,4R) absolute stereochemistry showed an IC50 of 501 nM against BRD3 [1]. This demonstrates that the specific spatial arrangement of the (2S,4R) scaffold differentially impacts recognition by closely related protein domains, a feature lost in non-stereospecific analogues.
| Evidence Dimension | Bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | BRD4 IC50: 398 nM |
| Comparator Or Baseline | BRD3 (same scaffold) IC50: 501 nM |
| Quantified Difference | 1.26-fold selectivity for BRD4 over BRD3 |
| Conditions | Fluorescence anisotropy assay; Alexa Fluor 488 binding inhibition after 60 min |
Why This Matters
This quantifiable selectivity difference demonstrates that the 3D topology imparted by the (2S,4R) geometry is not universally recognized by all biological targets, validating its selection for specific SAR programs over racemic or diastereomeric mixtures.
- [1] BindingDB. (n.d.). BDBM50380678 and BDBM50380676. Binding affinity data for BRD4 and BRD3 inhibition assessed by fluorescence anisotropy. Retrieved April 27, 2026. View Source
